1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester
Description
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester (CAS: 6914-71-2) is a cyclopropane derivative with two methyl ester groups and a phenyl substituent at the C2 position of the cyclopropane ring. Its molecular formula is C₁₁H₁₂O₄ (calculated from structural analogs in ). The compound is synthesized via nucleophilic substitution reactions involving dimethyl malonate and dihaloethanes under phase-transfer catalysis, yielding 86–92% efficiency depending on the haloethane used (e.g., 1,2-dichloroethane or 1,2-dibromoethane) . Its unique structure—combining a strained cyclopropane ring, ester functionalities, and an aromatic phenyl group—confers distinct reactivity and physicochemical properties, making it valuable in organic synthesis and materials science.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-16-11(14)13(12(15)17-2)8-10(13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDVHUQQVZUKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458382 | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3709-20-4 | |
| Record name | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3709-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with phenyl and dimethyl ester groups under specific conditions. One common method involves the esterification of cyclopropane-1,1-dicarboxylic acid with methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and in the study of cyclopropane ring-opening reactions.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or disrupt cellular processes. detailed mechanisms are still under investigation and not fully understood .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
1,1-Cyclopropanedicarboxylic Acid Dimethyl Ester (CAS: 6914-71-2)
- Synthesis : Similar to the phenyl-substituted analog but without phenyl introduction .
- Reactivity: Undergoes selective monoamidation under iron-catalyzed conditions (e.g., with amines), attributed to steric and electronic effects of the ester groups .
- Applications: Precursor for coordination polymers (e.g., [BaCu(L)₂]n, where L = cyclopropanedicarboxylate), which are thermolyzed to produce BaCuO₂ nanomaterials .
1,1-Cyclopropanedicarboxylic Acid Diethyl Ester (CAS: 1559-02-0)
- Structure : Cyclopropane core with two ethyl ester groups.
- Synthesis : Prepared similarly using diethyl malonate and dihaloethanes .
- Thermal Properties : Vaporization enthalpy of 63.9 ± 0.5 kJ/mol (288–318 K) .
- Applications: Reduced to 1,1-cyclopropanedimethanol using KBH₄/AlCl₃, a key intermediate in polymer synthesis .
1,1-Cyclopentanedicarboxylic Acid Diethyl Ester (CAS: 5345-12-0)
Substituent Position and Aromaticity
1,1-Cyclopropanedicarboxylic Acid, 2-Phenyl-, Diethyl Ester (CAS: 3092-20-4)
- Structure : Cyclopropane with a C2 phenyl group and two ethyl esters.
- The phenyl group introduces steric hindrance, which may slow down nucleophilic reactions (e.g., amidation) relative to the non-phenylated dimethyl ester .
Monophenyl Ester of 1,1-Cyclopropanedicarboxylic Acid
Pharmacological Derivatives
1,1-Bis(2-Amino-1,3,4-Thiadiazol-5-yl) Cyclopropane
- Structure : Derived from 1,1-cyclopropanedicarboxylic acid via reaction with thiosemicarbazide.
Comparative Data Table
Biological Activity
1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester (CAS No. 3709-20-4) is a cyclopropane derivative that has attracted attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a cyclopropane ring, two carboxylic acid groups, and phenyl and dimethyl ester functionalities. Its biological activity is of significant interest in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 222.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Chemical Class | Cyclopropane derivative |
This compound exhibits its biological activity through several mechanisms:
- Reactivity with Aromatic Aldehydes : The compound interacts with aromatic aldehydes in the presence of catalysts like TaCl5, leading to the formation of substituted compounds that may exhibit biological activity.
- Ring-Opening Transformations : It participates in ring-opening reactions that are crucial in organic synthesis and may lead to the formation of biologically active derivatives.
- Pharmacokinetics : The compound undergoes ring-opening polymerization catalyzed by SnCl4, which may influence its bioavailability and therapeutic potential.
Biological Activity
Research indicates that this compound has potential antimicrobial and anticancer properties. Studies have shown:
- Antimicrobial Activity : The compound has been tested against various bacterial strains. For instance, it demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, although detailed investigations are needed to confirm these findings.
Case Studies
Several studies have explored the biological effects of related compounds or derivatives:
- Antibacterial Activity : A study compared the antibacterial efficacy of similar cyclopropane derivatives against multiple bacterial strains. Compounds with structural similarities to 1,1-Cyclopropanedicarboxylic acid showed varying degrees of effectiveness, highlighting the importance of structural modifications on biological activity.
- Anticancer Studies : Research focusing on cyclopropane derivatives has indicated potential mechanisms through which these compounds can induce apoptosis in cancer cells. For example, certain derivatives were found to activate specific apoptotic pathways in human cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
